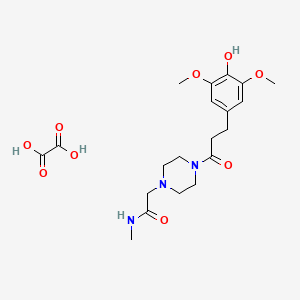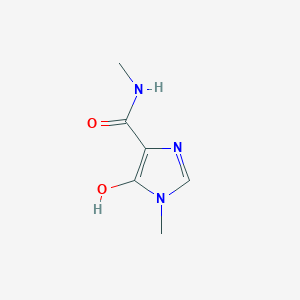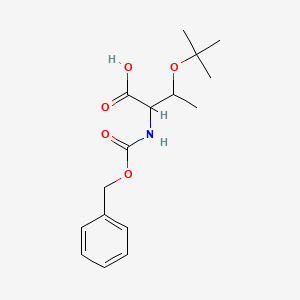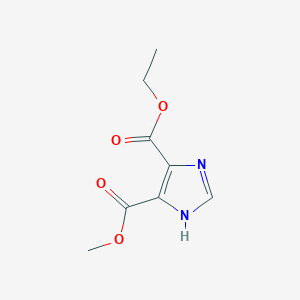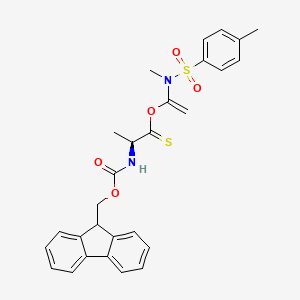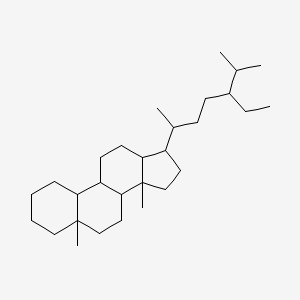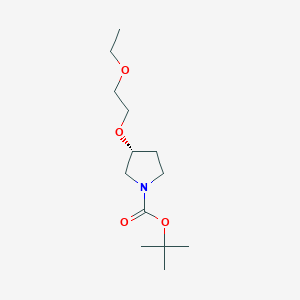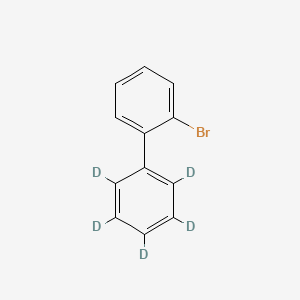
2-Bromo-1,1'-biphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Bromo-1,1’-biphenyl. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the biphenyl structure. The molecular formula is C12H4D5Br, and it has a molecular weight of 233.11 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 typically involves the bromination of deuterated biphenyl. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated biphenyl and brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction Reactions: The bromine atom can be reduced to form deuterated biphenyl.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Deuterated biphenyl derivatives with various functional groups.
Oxidation: Biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Deuterated biphenyl.
Applications De Recherche Scientifique
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of biphenyl derivatives.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of deuterated materials for specialized applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobiphenyl: Non-deuterated version with similar chemical properties but different isotopic composition.
4-Bromobiphenyl: Bromine atom at a different position, leading to different reactivity and applications.
2,2’-Dibromobiphenyl: Contains two bromine atoms, resulting in different chemical behavior.
Uniqueness
2-Bromo-1,1’-biphenyl-2’,3’,4’,5’,6’-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic labeling. This makes it valuable in research applications where tracing and stability are crucial .
Propriétés
Formule moléculaire |
C12H9Br |
|---|---|
Poids moléculaire |
238.13 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-2,3,4,5,6-pentadeuteriobenzene |
InChI |
InChI=1S/C12H9Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D |
Clé InChI |
KTADSLDAUJLZGL-FSTBWYLISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2Br)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


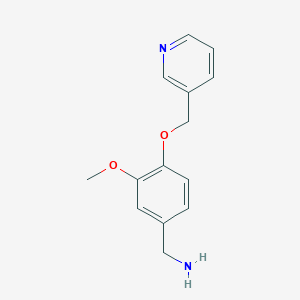
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)

